molecular formula C17H18N2O4 B11206301 2,4-dihydroxy-N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

2,4-dihydroxy-N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11206301
M. Wt: 314.34 g/mol
InChI Key: IPKKSDYWOHAWRQ-UHFFFAOYSA-N
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Description

4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific biochemical pathways, which is the basis for its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

IPKKSDYWOHAWRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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